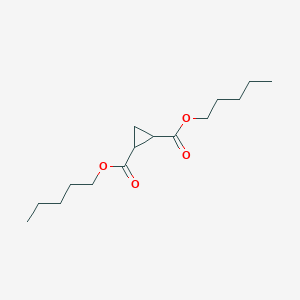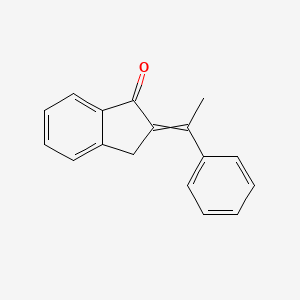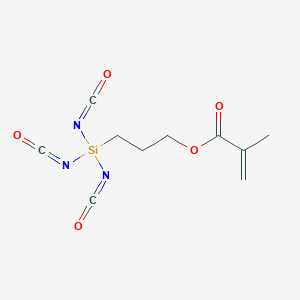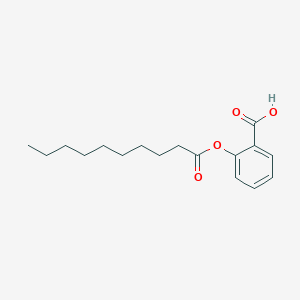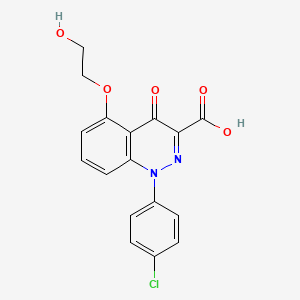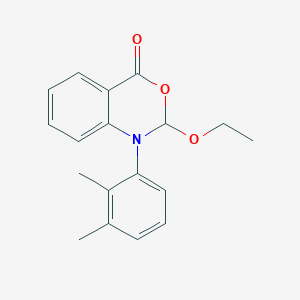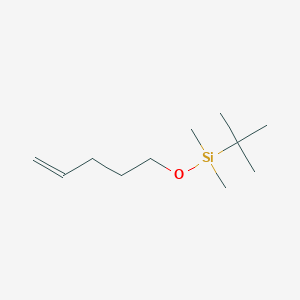
Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)-: is a chemical compound with the molecular formula C11H24OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- typically involves the reaction of 4-penten-1-ol with tert-butyl(dimethyl)silane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .
化学反応の分析
Types of Reactions: Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes or hydrocarbons.
Substitution: The compound can participate in substitution reactions where the pentenyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes or hydrocarbons.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Chemistry: In chemistry, Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique properties .
Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also explored for its potential in drug delivery systems .
Medicine: In medicine, Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- is investigated for its potential use in developing new therapeutic agents and diagnostic tools .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. It is also utilized in the manufacturing of electronic components and as a coupling agent in various applications .
作用機序
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties. It can also act as a cross-linking agent, improving the mechanical strength and durability of materials .
類似化合物との比較
- Silane, trimethyl(4-pentenyloxy)-
- Silane, (1,1-dimethylethyl)dimethyl(3-butenyloxy)-
- Silane, (1,1-dimethylethyl)dimethyl(5-hexenyloxy)-
Comparison: Silane, (1,1-dimethylethyl)dimethyl(4-pentenyloxy)- is unique due to its specific structure, which provides distinct reactivity and properties compared to similar compounds. For example, the position of the pentenyloxy group can influence the compound’s reactivity and the types of reactions it can undergo. This makes it particularly useful in applications where precise control over chemical reactivity is required .
特性
CAS番号 |
127154-84-1 |
|---|---|
分子式 |
C11H24OSi |
分子量 |
200.39 g/mol |
IUPAC名 |
tert-butyl-dimethyl-pent-4-enoxysilane |
InChI |
InChI=1S/C11H24OSi/c1-7-8-9-10-12-13(5,6)11(2,3)4/h7H,1,8-10H2,2-6H3 |
InChIキー |
XDTGMYOXTAZXRM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
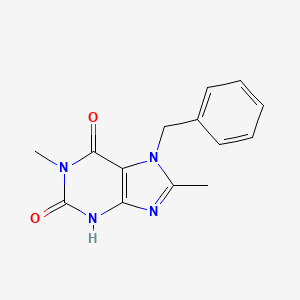
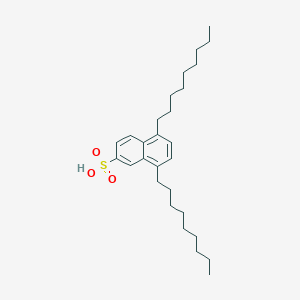
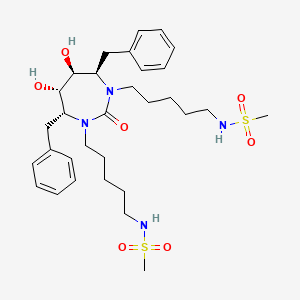

![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
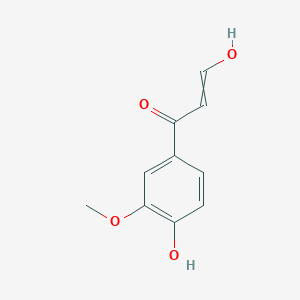
![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)
